1,2,3-Tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose 1,2,3-Tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose
Brand Name: Vulcanchem
CAS No.: 132867-80-2
VCID: VC0015147
InChI: InChI=1S/C27H24O7/c1-18-17-22(32-24(28)19-11-5-2-6-12-19)23(33-25(29)20-13-7-3-8-14-20)27(31-18)34-26(30)21-15-9-4-10-16-21/h2-16,18,22-23,27H,17H2,1H3/t18-,22+,23-,27-/m0/s1
SMILES: CC1CC(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C₂₇H₂₄O₇
Molecular Weight: 460.48

1,2,3-Tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose

CAS No.: 132867-80-2

Cat. No.: VC0015147

Molecular Formula: C₂₇H₂₄O₇

Molecular Weight: 460.48

* For research use only. Not for human or veterinary use.

1,2,3-Tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose - 132867-80-2

Specification

CAS No. 132867-80-2
Molecular Formula C₂₇H₂₄O₇
Molecular Weight 460.48
IUPAC Name [(2S,3S,4R,6S)-2,3-dibenzoyloxy-6-methyloxan-4-yl] benzoate
Standard InChI InChI=1S/C27H24O7/c1-18-17-22(32-24(28)19-11-5-2-6-12-19)23(33-25(29)20-13-7-3-8-14-20)27(31-18)34-26(30)21-15-9-4-10-16-21/h2-16,18,22-23,27H,17H2,1H3/t18-,22+,23-,27-/m0/s1
SMILES CC1CC(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator